1,2-Propanediol, 3-(9-octadecenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(9-octadecenyloxy)-: is a chemical compound known for its surfactant properties. It forms micellar solutions and hexagonal liquid crystal phases in solution . This compound is also used as a host to grow membrane proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(9-octadecenyloxy)- can be synthesized through the reaction of 1,2-propanediol with 9-octadecenyl alcohol under specific conditions. The reaction typically involves the use of a catalyst to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of 1,2-Propanediol, 3-(9-octadecenyloxy)- involves large-scale etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol, 3-(9-octadecenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where the 9-octadecenyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Propanediol, 3-(9-octadecenyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(9-octadecenyloxy)- involves its ability to form micelles and liquid crystal phases. These properties enable it to encapsulate and stabilize various molecules, making it useful in drug delivery and protein research . The compound interacts with molecular targets through hydrophobic and hydrophilic interactions, facilitating the solubilization and transport of hydrophobic molecules .
Comparison with Similar Compounds
- Glycerol α-monoallyl ether
- Glycerol 1-allyl ether
- 3-(9-Octadecenyloxy)-1,2-propanediol
Comparison: 1,2-Propanediol, 3-(9-octadecenyloxy)- is unique due to its specific surfactant properties and ability to form liquid crystal phases. While similar compounds like glycerol α-monoallyl ether and glycerol 1-allyl ether also exhibit surfactant properties, they do not form liquid crystal phases as effectively . Additionally, 1,2-Propanediol, 3-(9-octadecenyloxy)- has a longer hydrophobic chain, enhancing its ability to stabilize hydrophobic molecules .
Properties
IUPAC Name |
3-octadec-9-enoxypropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMBHYHFFGEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.